N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2-hydroxyethyl group at position 1 and a phenyl group at position 2. The pyrazole is linked via a carboxamide bond to a benzo[c][1,2,5]thiadiazole moiety, a sulfur- and nitrogen-containing bicyclic aromatic system. This structure combines pharmacophoric elements (pyrazole for hydrogen bonding, thiadiazole for electronic effects) that are common in drug discovery, particularly for kinase inhibitors or allosteric modulators . The hydroxyethyl group may enhance solubility, while the phenyl and thiadiazole rings contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-9-8-23-17(11-15(20-23)12-4-2-1-3-5-12)19-18(25)13-6-7-14-16(10-13)22-26-21-14/h1-7,10-11,24H,8-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBYFQGJIIVBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC4=NSN=C4C=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article compiles various research findings regarding its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyrazole derivatives and incorporating the benzo[c][1,2,5]thiadiazole moiety through cyclization reactions. Various methods have been documented in literature to optimize yields and purities.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A study evaluated the antimicrobial activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated that certain derivatives demonstrated notable zones of inhibition, suggesting effective antibacterial properties .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10g | P. mirabilis | 15 |
| 10q | S. aureus | 20 |
| 10ab | A. niger | 18 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In a model using lipopolysaccharide (LPS)-induced inflammation in macrophages, it was shown to reduce pro-inflammatory cytokine levels significantly .
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives. This compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving several pyrazole derivatives, the compound exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains. The study concluded that modifications at specific positions significantly influenced antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
A detailed mechanism study revealed that the compound inhibited the NF-kB pathway in macrophages, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
a. N-[1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamides ()
- Structural Differences : The hydroxyethyl group in the target compound is replaced by a 2-chlorophenyl group. The benzamide moiety lacks the thiadiazole ring.
- Activity : These compounds exhibit positive allosteric modulation of metabotropic glutamate receptors, suggesting the chlorophenyl group enhances receptor binding .
- Synthesis : Both compounds use acid chloride intermediates, but the target compound’s hydroxyethyl group requires additional protection/deprotection steps .
b. 1,5-Diarylpyrazole Carboxamides ()
- Structural Differences: Diaryl substitution (positions 1 and 5) vs. mono-aryl substitution (position 3) in the target compound.
- Activity : Demonstrated COX-2 inhibition, indicating diaryl pyrazoles are more suited for anti-inflammatory applications .
Benzo[c][1,2,5]thiadiazole Derivatives
a. DTCPB and DTCTB ()
- Structural Differences: DTCPB (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) replaces the carboxamide with a cyano group and incorporates electron-rich di-p-tolylamino substituents.
- Applications : Used in organic photovoltaics due to strong charge-transfer properties, unlike the target compound’s presumed biological focus .
b. N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Structural Differences : Benzothiazole replaces benzo[c][1,2,5]thiadiazole, and a 5-methylthiophene is appended to the pyrazole.
Key Data Table
Research Findings on Toxicity and Stability
- Mutagenicity (): Benzo[c][1,2,5]oxadiazole 1-oxide derivatives (structurally analogous to the target’s thiadiazole) show genetic toxicity in 27.7% of cases.
- Metabolic Stability : The hydroxyethyl group in the target compound may undergo glucuronidation, a common detoxification pathway, enhancing excretion compared to chlorophenyl analogues .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodology : Multi-step synthesis involving condensation of 1,5-diarylpyrazole precursors with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives is a common approach. For example, substituting terminal carbons with methoxy or fluorine groups (as in structurally similar pyrazole derivatives) can enhance reaction efficiency . Use of coupling reagents like EDCI/HOBt under inert conditions (N₂ atmosphere) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the hydroxyethyl group (δ ~3.6–4.0 ppm for –CH₂–O–), pyrazole protons (δ ~6.5–7.5 ppm), and benzo-thiadiazole aromatic signals .
- HRMS : Verify molecular ion peaks (e.g., m/z 331.4 for [M+H]⁺) and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiadiazole ring vibrations at ~1450–1550 cm⁻¹) .
Q. What solvent systems are suitable for solubility and stability testing?
- Methodology : Test solubility in DMSO (common for biological assays), ethanol, and aqueous buffers (pH 4–9). Stability studies should use HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase) to monitor degradation under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacological activity?
- Methodology :
- Substitution Patterns : Fluorine or methoxy groups on the phenyl ring (position 3 of pyrazole) improve metabolic stability and target binding .
- Heterocycle Replacement : Replacing benzo-thiadiazole with triazolo-thiadiazine scaffolds (e.g., as in triazolo[3,4-b][1,3,4]thiadiazine derivatives) may modulate bioactivity .
- Docking Simulations : Use AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs) by aligning with co-crystallized ligands .
Q. What experimental designs address contradictions in reported biological activity data?
- Case Study : If in vitro assays show conflicting IC₅₀ values for kinase inhibition:
- Control Variables : Standardize assay conditions (ATP concentration, incubation time) and validate cell lines (e.g., HEK293 vs. HeLa).
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target phosphorylation .
Q. How can computational chemistry predict metabolic pathways and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation at the ethyl group) and toxicity alerts (e.g., Ames test predictions).
- Metabolite Identification : Simulate phase I/II metabolism with BioTransformer 3.0 and validate via LC-MS/MS in hepatocyte models .
Q. What strategies mitigate instability in aqueous formulations?
- Methodology :
- Lyophilization : Formulate with cryoprotectants (trehalose, mannitol) and assess reconstitution efficiency.
- pH Optimization : Buffered solutions (pH 6.5–7.4) minimize hydrolysis of the amide bond. Monitor degradation products (e.g., benzo-thiadiazole-5-carboxylic acid) via UPLC-QTOF .
Contradictions and Resolutions
- Discrepancy in Bioavailability : Oral bioavailability in rodent models ranged from 15–40% across studies. Resolution: Standardize dosing vehicles (e.g., PEG 400 vs. Tween-80) and use crossover study designs .
- Off-Target Effects : Reported off-target binding to hERG channels. Resolution: Patch-clamp electrophysiology to quantify hERG inhibition and guide structural modifications (e.g., reduce lipophilicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
